Methoxymethanesulfonyl chloride
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Overview
Description
Methoxymethanesulfonyl chloride is an organosulfur compound with the chemical formula CH3SO2Cl. It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines. This compound is known for its use in organic synthesis, particularly in the formation of methanesulfonates.
Preparation Methods
Methoxymethanesulfonyl chloride can be synthesized through several methods:
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Reaction of Methane and Sulfuryl Chloride: : This method involves a radical reaction where methane reacts with sulfuryl chloride to produce this compound and hydrogen chloride . [ CH4 + SO2Cl2 \rightarrow CH3SO2Cl + HCl ]
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Chlorination of Methanesulfonic Acid: : Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene . [ CH3SO3H + SOCl2 \rightarrow CH3SO2Cl + SO2 + HCl ] [ CH3SO3H + COCl2 \rightarrow CH3SO2Cl + CO2 + HCl ]
Chemical Reactions Analysis
Methoxymethanesulfonyl chloride undergoes various types of chemical reactions:
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Substitution Reactions: : It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates . This reaction is believed to proceed via an E1cb elimination mechanism. [ CH3SO2Cl + R-OH \rightarrow CH3SO2OR + HCl ]
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Elimination Reactions: : Methanesulfonates formed from this compound can undergo elimination reactions to form alkenes . [ CH3SO2OR \rightarrow R-CH=CH2 + CH3SO2H ]
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Reduction Reactions: : this compound can be reduced to methanesulfonic acid under certain conditions . [ CH3SO2Cl + H2 \rightarrow CH3SO3H + HCl ]
Scientific Research Applications
Methoxymethanesulfonyl chloride has several applications in scientific research:
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Organic Synthesis: : It is used to synthesize methanesulfonates, which are intermediates in various organic reactions, including substitution, elimination, and rearrangement reactions .
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Pharmaceutical Industry: : Methanesulfonates derived from this compound are used as intermediates in the synthesis of pharmaceutical compounds .
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Material Science: : this compound is used in the preparation of materials with specific properties, such as polymers and coatings .
Mechanism of Action
Methoxymethanesulfonyl chloride acts as an electrophile, functioning as a source of the “CH3SO2+” synthon . This electrophilic nature allows it to react with nucleophiles, such as alcohols and amines, to form methanesulfonates. The mechanism involves the generation of a highly reactive intermediate, sulfene (CH2=SO2), which then reacts with the nucleophile to form the final product .
Comparison with Similar Compounds
Methoxymethanesulfonyl chloride can be compared with other similar compounds, such as:
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Methanesulfonyl Fluoride (CH3SO2F): : Similar to this compound, methanesulfonyl fluoride is used in organic synthesis but has different reactivity due to the presence of the fluoride group .
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Trifluoromethanesulfonic Acid (CF3SO3H):
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Tosyl Chloride (CH3C6H4SO2Cl): : Tosyl chloride is another sulfonyl chloride used in organic synthesis. It has a bulkier aromatic group compared to this compound, leading to different reactivity and applications .
This compound is unique due to its specific reactivity and the types of reactions it undergoes, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C2H5ClO3S |
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Molecular Weight |
144.58 g/mol |
IUPAC Name |
methoxymethanesulfonyl chloride |
InChI |
InChI=1S/C2H5ClO3S/c1-6-2-7(3,4)5/h2H2,1H3 |
InChI Key |
NRGUNNHZDMTTTH-UHFFFAOYSA-N |
Canonical SMILES |
COCS(=O)(=O)Cl |
Origin of Product |
United States |
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